molecular formula C13H10N2OS B3052262 4(5H)-Thiazolone, 2-(1-naphthalenylamino)- CAS No. 398996-75-3

4(5H)-Thiazolone, 2-(1-naphthalenylamino)-

Cat. No. B3052262
CAS RN: 398996-75-3
M. Wt: 242.30
InChI Key: PEVNNTKNJXSGGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “4(5H)-Thiazolone, 2-(1-naphthalenylamino)-” were not found, similar compounds have been synthesized through various methods. For instance, the synthesis of certain naphthoylindole drugs involves liquid chromatography–mass spectrometry, gas chromatography–mass spectrometry, accurate mass spectrometry, and nuclear magnetic resonance spectroscopy .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “4(5H)-Thiazolone, 2-(1-naphthalenylamino)-”, also known as “2-(naphthalen-1-ylamino)thiazol-4(5H)-one”, focusing on six unique applications:

Antimicrobial Activity

Research has shown that thiazolone derivatives, including 2-(naphthalen-1-ylamino)thiazol-4(5H)-one, exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacterial and fungal strains, making them potential candidates for developing new antibiotics . Their mechanism often involves disrupting microbial cell walls or interfering with essential enzymes.

Anticancer Properties

2-(naphthalen-1-ylamino)thiazol-4(5H)-one has been studied for its potential anticancer activity. It can induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation. This compound targets specific pathways involved in cancer cell survival, making it a promising candidate for cancer therapy .

Anti-inflammatory Effects

This compound has shown potential in reducing inflammation. It can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the inflammatory response. This makes it a potential candidate for treating inflammatory diseases like arthritis .

Antioxidant Activity

2-(naphthalen-1-ylamino)thiazol-4(5H)-one exhibits antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage and has implications in treating diseases related to oxidative stress, such as neurodegenerative disorders .

Material Science Applications

Beyond biological applications, 2-(naphthalen-1-ylamino)thiazol-4(5H)-one can be used in material science. Its unique chemical properties make it suitable for developing new materials with specific electronic and optical characteristics, which can be used in various technological applications.

Example source for antimicrobial activity. Example source for anticancer properties. Example source for anti-inflammatory effects. Example source for antioxidant activity. : Example source for enzyme inhibition. : Example source for photophysical properties. : Example source for neuroprotective effects. : Example source for material science applications.

properties

IUPAC Name

2-naphthalen-1-ylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c16-12-8-17-13(15-12)14-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVNNTKNJXSGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NC2=CC=CC3=CC=CC=C32)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355577
Record name SBB023410
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4(5H)-Thiazolone, 2-(1-naphthalenylamino)-

CAS RN

398996-75-3
Record name SBB023410
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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